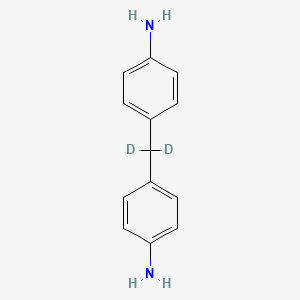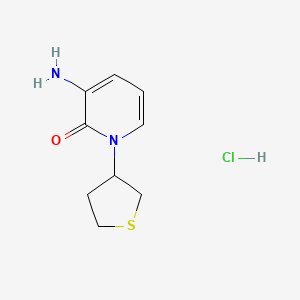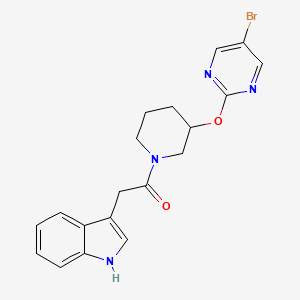![molecular formula C22H24ClN3O2 B2946827 N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide CAS No. 333445-77-5](/img/structure/B2946827.png)
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that compounds structurally related to N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide have been evaluated for their antimicrobial and antifungal properties. For instance, a series of quinoline incorporated 1,3-thiazinan-4-one derivatives demonstrated significant in vitro antibacterial activity against a panel of pathogenic bacterial strains and antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as in vitro antimalarial activity against Plasmodium falciparum. Compounds within this series, specifically those denoted as 4f and 5f, exhibited excellent antibacterial activity against C. tetani and showed promising antitubercular and good antimalarial activities compared with first-line drugs (Umamatheswari & Sankar, 2017).
Anticancer Evaluation
Another significant area of application is in the field of anticancer research. Studies have synthesized and evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activity. Certain compounds in this category, such as pyridone 9b and coumarin 11c, demonstrated potent antibacterial activity, while others like acrylamide 4d, pyridones 9a, c, and 1,2,4-triazine 13 showed broad-spectrum anticancer activity against various tumor cell lines tested (Bondock & Gieman, 2015).
Antitubercular Agents
Furthermore, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. This research identified several analogs with promising antitubercular properties against M. tuberculosis H37Rv, showcasing lower cytotoxicity profiles, which highlights the potential of such compounds in developing new antitubercular agents (Marvadi et al., 2020).
Antiviral Activity
Additionally, related compounds have been studied for their antiviral activity. Although the specific compound was not directly linked to antiviral studies, analogs within the same chemical family have been evaluated for their efficacy against viruses such as the influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, it's noted that most synthesized compounds did not exhibit significant activity against these viruses, with a few exceptions showing moderate effectiveness (Ivashchenko et al., 2014).
Eigenschaften
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-13(2)22(28)25-19(14-7-9-15(10-8-14)26(3)4)17-12-18(23)16-6-5-11-24-20(16)21(17)27/h5-13,19,27H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKXYZKZSGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)


![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)



![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)
